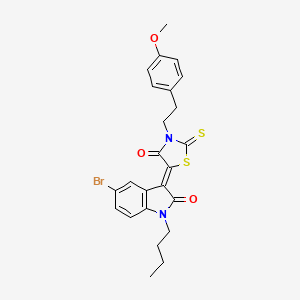

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

「5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-(4-メトキシフェネチル)-2-チオキソチアゾリジン-4-オン」は、チアゾリジンオン類に属する複雑な有機化合物です。 これらの化合物は、多様な生物活性を持ち、医薬品化学における潜在的な応用が知られています。 ブロモ化インドリノン部分とチオキソチアゾリジンオン環を特徴とするこの化合物のユニークな構造は、興味深い化学的および生物学的特性を持つ可能性を示唆しています。

2. 製法

合成経路と反応条件

「5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-(4-メトキシフェネチル)-2-チオキソチアゾリジン-4-オン」の合成には、通常、複数段階の有機反応が伴います。 一般的な合成経路には、以下のようなものがあります。

インドリノンコアの形成: 適切なアニリン誘導体から出発し、環化反応によってインドリノンコアを合成することができます。

臭素化: 次に、インドリノンコアを制御された条件下で臭素または臭素化剤を使用して臭素化します。

チオキソチアゾリジンオン環の形成: 臭素化インドリノンをチオアミドと適切なアルデヒドまたはケトンと反応させて、チオキソチアゾリジンオン環を形成します。

最終カップリング: 最終段階では、臭素化インドリノン-チオキソチアゾリジンオン中間体を、適切な条件下で4-メトキシフェネチルアミンとカップリングします。

工業的製法

この化合物の工業的生産には、大規模合成のための上記の合成経路の最適化が関与する可能性があります。 これには、効率的な触媒、高収率の反応条件、費用対効果の高い試薬の使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolinone Core: Starting with a suitable aniline derivative, the indolinone core can be synthesized through cyclization reactions.

Bromination: The indolinone core is then brominated using bromine or a brominating agent under controlled conditions.

Formation of the Thioxothiazolidinone Ring: The brominated indolinone is reacted with a thioamide and a suitable aldehyde or ketone to form the thioxothiazolidinone ring.

Final Coupling: The final step involves coupling the brominated indolinone-thioxothiazolidinone intermediate with 4-methoxyphenethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.

化学反応の分析

反応の種類

酸化: この化合物は、特にチオキソチアゾリジンオン環で酸化反応を起こす可能性があります。

還元: 還元反応は、インドリノンとチオキソチアゾリジンオン環のカルボニル基を標的にすることができます。

置換: インドリノン部分の臭素原子は、求核置換反応を起こしやすいです。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤: アミン、チオール、その他の求核種。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります。

4. 科学研究への応用

化学

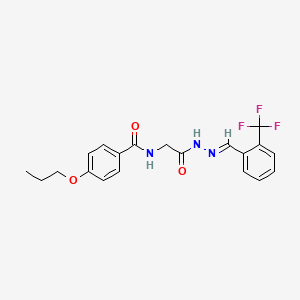

誘導体の合成: この化合物は、潜在的な生物活性を持つさまざまな誘導体の合成のための出発物質として使用することができます。

生物学

酵素阻害: 特定の酵素の阻害剤として作用する可能性があり、生化学的研究に役立ちます。

医学

創薬: 潜在的な生物活性があるため、この化合物は、さまざまな疾患の創薬におけるリード化合物として検討することができます。

産業

材料科学: この化合物のユニークな構造は、特定の特性を持つ新しい材料の開発に役立つ可能性があります。

科学的研究の応用

Chemistry

Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development: Due to its potential biological activities, the compound could be explored as a lead compound in drug development for various diseases.

Industry

Material Science: The unique structure of the compound might find applications in the development of new materials with specific properties.

作用機序

「5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-(4-メトキシフェネチル)-2-チオキソチアゾリジン-4-オン」の作用機序は、その特定の生物学的標的に依存します。 一般的に、酵素、受容体、または核酸などの分子標的に作用し、生物学的経路の調節につながる可能性があります。 ブロモ化インドリノンとチオキソチアゾリジンオン部分は、これらの標的に結合する際に重要な役割を果たす可能性があります。

6. 類似の化合物との比較

類似の化合物

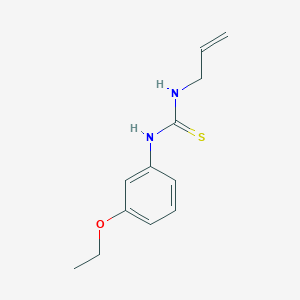

チアゾリジンオン類: 類似のチオキソチアゾリジンオン環を持つ化合物。

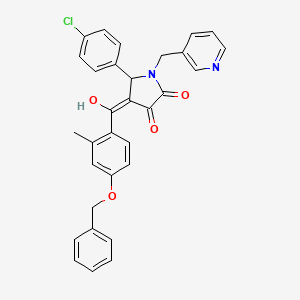

インドリノン類: 類似のインドリノンコアを持つ化合物。

独自性

「5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-(4-メトキシフェネチル)-2-チオキソチアゾリジン-4-オン」の独自性は、ブロモ化インドリノンとチオキソチアゾリジンオンの組み合わせ構造にあります。 これにより、他の類似の化合物にはないユニークな化学的および生物学的特性が得られる可能性があります。

類似化合物との比較

Similar Compounds

Thiazolidinones: Compounds with similar thioxothiazolidinone rings.

Indolinones: Compounds with similar indolinone cores.

Uniqueness

The uniqueness of “5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” lies in its combined structure of brominated indolinone and thioxothiazolidinone, which may confer unique chemical and biological properties not found in other similar compounds.

特性

CAS番号 |

618075-28-8 |

|---|---|

分子式 |

C24H23BrN2O3S2 |

分子量 |

531.5 g/mol |

IUPAC名 |

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C24H23BrN2O3S2/c1-3-4-12-26-19-10-7-16(25)14-18(19)20(22(26)28)21-23(29)27(24(31)32-21)13-11-15-5-8-17(30-2)9-6-15/h5-10,14H,3-4,11-13H2,1-2H3/b21-20- |

InChIキー |

SHMPKPNYYAQJNT-MRCUWXFGSA-N |

異性体SMILES |

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)/C1=O |

正規SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)

![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)

![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)

![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)

![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)

![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)